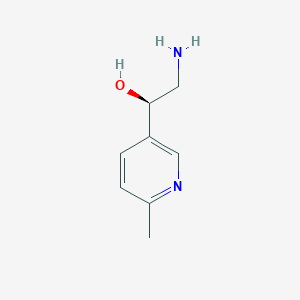
(R)-2-Amino-1-(6-methylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol involves the reductive amination of 6-methyl-3-pyridinecarboxaldehyde with ®-2-aminoethanol. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained. This method often employs chiral ligands in metal-catalyzed reactions.
Industrial Production Methods
Industrial production of ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-1-(6-methylpyridin-3-yl)propanol: A similar compound with a propanol moiety instead of ethanol, which may exhibit different reactivity and applications.
2-Amino-1-(3-pyridyl)ethanol: A compound with a pyridine ring without the methyl substitution, which may have different chemical and biological properties.
Uniqueness
®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(1R)-2-amino-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m0/s1 |
InChIキー |
ZAODMRKKIMBZKH-QMMMGPOBSA-N |
異性体SMILES |
CC1=NC=C(C=C1)[C@H](CN)O |
正規SMILES |
CC1=NC=C(C=C1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
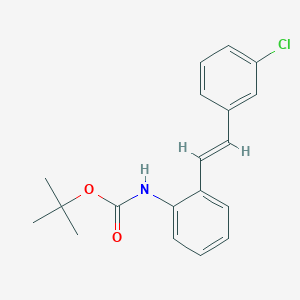
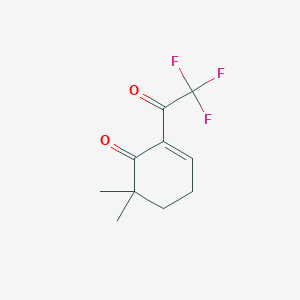
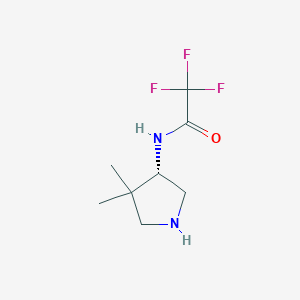

![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
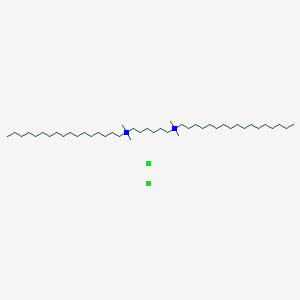


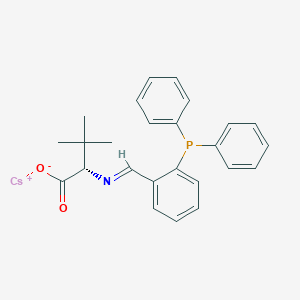
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

